molecular formula C22H19FN4OS B2772695 2-((2-fluorobenzyl)thio)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536981-77-8

2-((2-fluorobenzyl)thio)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2772695
CAS RN: 536981-77-8
M. Wt: 406.48
InChI Key: CIMMEVBORHJIKT-UHFFFAOYSA-N
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Description

Synthesis Analysis


Physical And Chemical Properties Analysis

  • Density : Compound 10 has a measured density of 1.91 g/cm³ at 20 °C .
  • Thermal Stability : Compound 10 exhibits excellent thermal stability (Td = 305 °C) .
  • Detonation Performance : Calculated detonation velocities (Dv) and pressures (P) provide insights into its explosive potential. Compound 10 shows promising values .
  • Sensitivity : Some derivatives are highly sensitive but still possess excellent detonation performance .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the available results, we can infer its potential based on related compounds. For instance, some derivatives exhibit excellent insensitivity toward external stimuli and calculated detonation performance, suggesting their use as secondary explosives . Further studies would be needed to elucidate its precise mode of action.

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4OS/c23-16-10-5-4-9-15(16)13-29-22-25-21-24-17-11-6-12-18(28)19(17)20(27(21)26-22)14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMMEVBORHJIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4F)N2)C5=CC=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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